cFMS Receptor Inhibitor IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

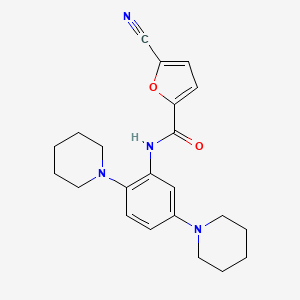

5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGXFVDABCBEFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651412 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959626-45-0 | |

| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling cFMS Receptor Inhibitor IV: A Technical Guide to Its Core Characteristics and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of cFMS Receptor Inhibitor IV, a potent inhibitor of the colony-stimulating factor 1 receptor (cFMS or CSF-1R). This document consolidates the available information on its discovery, a plausible synthetic route, its mechanism of action, and the experimental protocols relevant to its evaluation.

Introduction to cFMS and Its Inhibition

The colony-stimulating factor 1 receptor (cFMS) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF-1/cFMS signaling pathway is implicated in a variety of diseases, including inflammatory disorders, autoimmune diseases, bone diseases, and cancer.[1][2] Consequently, the development of small molecule inhibitors targeting cFMS has become an important area of therapeutic research.

This compound, also identified as Compound 42, has emerged as a potent cFMS inhibitor.[3][4][5] Its chemical name is 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide.[6] This guide will delve into the technical aspects of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. It is important to note that publicly available data is limited, and further research would be required for a comprehensive kinase selectivity profile and in vivo pharmacokinetic and efficacy data.

| Parameter | Value | Reference |

| IC50 (cFMS) | 0.017 µM | [3][4][5] |

| Kinase Selectivity | Data not available | |

| Pharmacokinetics | Data not available | |

| In Vivo Efficacy | Data not available |

Synthesis and Discovery

While the specific discovery and development history of this compound is not extensively detailed in publicly accessible literature, its structure as a substituted furan-2-carboxamide suggests a rational design approach targeting the ATP-binding site of the cFMS kinase domain. The synthesis of such molecules typically involves a key amide bond formation step.

Proposed Synthetic Pathway

A plausible synthetic route for 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide would likely involve the coupling of a substituted aniline with a furan-2-carboxylic acid derivative. The following is a representative, generalized synthetic scheme.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2024081916A1 - Methods of treating cancers using isoquinoline or 6-aza-quinoline derivatives - Google Patents [patents.google.com]

- 5. US10851069B2 - Compositions of crystallized hydrophobic compounds and methods of making and using same - Google Patents [patents.google.com]

- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathway of cFMS Receptor Inhibitor IV (GW2580)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cFMS Receptor Inhibitor IV, also known as GW2580. It details the inhibitor's mechanism of action, its impact on downstream signaling pathways, and provides detailed protocols for key experimental procedures.

Introduction to cFMS and its Inhibitor GW2580

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of mononuclear phagocytes, including macrophages and their precursors.[1][2] The binding of its ligand, Colony-Stimulating Factor 1 (CSF-1), triggers the dimerization and autophosphorylation of the cFMS receptor, initiating a cascade of intracellular signaling events.[3][4][5]

This compound (GW2580) is a potent and selective, orally bioavailable small molecule inhibitor of cFMS kinase.[6][7][8] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the cFMS receptor and subsequently inhibiting downstream signaling pathways.[7] This inhibition ultimately leads to a reduction in macrophage proliferation and survival.[9][10]

Quantitative Data

The inhibitory activity of GW2580 against cFMS and its effects on various cell lines have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Source |

| IC50 (cFMS Kinase) | 30 nM | In vitro kinase assay | [6][11] |

| IC50 (cFMS Kinase) | 60 nM | In vitro kinase assay | [8] |

| IC50 (CSF-1R Phosphorylation) | ~10 nM | Cellular Assay (RAW264.7 cells) | [12] |

| Kd (CSF1R) | 1.6 nM | Binding Assay | [13] |

Table 1: In Vitro Inhibitory Activity of GW2580 against cFMS/CSF-1R

| Cell Line | Stimulus | IC50 | Assay Type | Source |

| M-NFS-60 (murine myeloid) | CSF-1 | 0.33 µM | Cell Growth Assay | [11] |

| Human Monocytes | CSF-1 | 0.47 µM | Cell Growth Assay | [11] |

| Rat Monocytes | CSF-1 | 0.2 µM | Cell Growth Assay | [14] |

| Murine Bone Marrow-Derived Macrophages (BMDMs) | CSF-1 | ~100 nM | Viability Assay | [12] |

| NSO (murine myeloid) | Serum | 13.5 µM | Cell Growth Assay | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | 12 µM | Cell Growth Assay | [11] |

Table 2: Cellular IC50 Values of GW2580 in Various Cell Lines

Signaling Pathway of cFMS and Inhibition by GW2580

Upon binding of CSF-1, the cFMS receptor dimerizes and undergoes autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking stations for various signaling proteins, leading to the activation of several key downstream pathways that govern cell survival, proliferation, and differentiation. GW2580, by inhibiting the initial autophosphorylation of cFMS, effectively blocks all subsequent downstream signaling.

The primary signaling cascades initiated by cFMS activation include:

-

PI3K/Akt Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.

-

JAK/STAT Pathway: Involved in cytokine signaling and cell growth.

-

NF-κB Pathway: Plays a role in inflammation and cell survival.

Below are diagrams illustrating the cFMS signaling pathway and the point of inhibition by GW2580.

References

- 1. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GW2580 | CSF1R inhibitor | Probechem Biochemicals [probechem.com]

- 9. Frontiers | Treatment With the CSF1R Antagonist GW2580, Sensitizes Microglia to Reactive Oxygen Species [frontiersin.org]

- 10. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. Effects of the cFMS kinase inhibitor 5-(3-methoxy-4-((4-methoxybenzyl)oxy)benzyl)pyrimidine-2,4-diamine (GW2580) in normal and arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of cFMS Receptor Inhibitors in Cancer Models: A Technical Guide

Disclaimer: This technical guide summarizes preliminary data for well-characterized cFMS (colony-stimulating factor 1 receptor, CSF1R) inhibitors, namely GW2580 and PLX3397 (Pexidartinib), as representative examples. Publicly available preclinical data for a compound specifically marketed as "cFMS Receptor Inhibitor IV" (also identified as Compound 42) is limited to an in vitro IC50 value. Therefore, to provide a comprehensive overview for researchers, scientists, and drug development professionals, this guide focuses on established inhibitors targeting the same receptor.

Introduction to cFMS (CSF1R) Signaling in Cancer

The cFMS receptor, also known as CSF1R or CD115, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages.[1] In the context of cancer, the activation of the CSF1R signaling pathway by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34, is a key driver of the recruitment and polarization of tumor-associated macrophages (TAMs).[1][2] These TAMs often adopt an M2-like phenotype, which is associated with immunosuppression, promotion of tumor growth, angiogenesis, and metastasis.[2] Consequently, inhibiting the CSF1R signaling cascade has emerged as a promising therapeutic strategy in oncology.[2]

Data Presentation: In Vitro and In Vivo Efficacy of cFMS Inhibitors

The following tables summarize the quantitative data from preclinical studies of GW2580 and PLX3397 in various cancer models.

Table 1: In Vitro Activity of cFMS Inhibitors

| Compound | Target | Assay | IC50 | Cell Line/System | Reference |

| This compound (Compound 42) | cFMS | Kinase Assay | 0.017 µM | N/A | [3] |

| GW2580 | cFMS Kinase | Kinase Assay | 30 nM | Human cFMS | [4][5] |

| CSF-1 stimulated cell growth | Proliferation Assay | 0.33 µM | M-NFS-60 (murine myeloid) | [4] | |

| CSF-1 stimulated cell growth | Proliferation Assay | 0.47 µM | Human Monocytes | [4] | |

| CSF1R Phosphorylation | Western Blot | ~10 nM | RAW264.7 (murine macrophage) | [6] | |

| PLX3397 (Pexidartinib) | CSF-1R | Kinase Assay | 17 nM | N/A | [7] |

| M2 Polarization (CD206+ cells) | Flow Cytometry | >50% reduction at 500 nM | Bone Marrow-Derived Macrophages (BMDMs) | [8] | |

| Cell Viability | Viability Assay | Significant reduction at 500 nM | BMDMs | [8] |

Table 2: In Vivo Efficacy of cFMS Inhibitors in Cancer Models

| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |

| GW2580 | 3LL Lewis Lung Carcinoma | C57BL/6 Mice | 160 mg/kg, once daily (oral gavage) | >2-fold reduction in CD45+CD11b+ myeloid cells in tumors | [9] |

| M-NFS-60 Myeloid Tumor | CD-1 Nude Mice | 80 mg/kg, twice daily (oral gavage) | Complete inhibition of tumor growth in the peritoneal cavity | [6][10] | |

| ID8 Ovarian Cancer | C57BL/6 Mice | 160 mg/kg, daily | Reduced ascites volume | [11] | |

| PLX3397 (Pexidartinib) | Osteosarcoma (LM8) | C3H/HeJ Mice | 10 mg/kg | Significant suppression of primary tumor growth and lung metastasis | [8][12] |

| Osteosarcoma (PDX) | Nude Mice | N/A | Significantly inhibited local tumor growth and lessened metastatic burden | [13][14] | |

| 5XFAD (Alzheimer's model with amyloid plaques) | 5XFAD Mice | 290 mg/kg in chow for 3 months | ~70-80% reduction in Iba1-positive microglia | [15] | |

| MC38 Colon Adenocarcinoma | C57BL/6 Mice | N/A | Restrained tumor growth and liver metastasis | [16] |

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for assessing the in vivo efficacy of a cFMS inhibitor. Specific details may vary based on the cancer model and inhibitor used.

-

Animal Model: Select an appropriate mouse model (e.g., BALB/c nude mice for xenografts, C57BL/6 for syngeneic models). House animals under specific pathogen-free conditions.[17]

-

Cell Line and Implantation: Culture the desired cancer cell line (e.g., 4T1, MC38, LM8) under standard conditions.[8][16][18] Inoculate a specific number of cells (e.g., 1 x 10^6 to 2 x 10^6) subcutaneously into the flank of each mouse.[17][19]

-

Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³).[17][20] Measure tumor dimensions (length and width) with calipers at regular intervals (e.g., twice weekly).[17][19] Calculate tumor volume using the formula: (Width² x Length) / 2.[17]

-

Treatment Groups: Randomize mice into treatment and control groups (e.g., n=5-10 mice per group).[17]

-

Vehicle Control Group

-

cFMS Inhibitor Treatment Group(s) (at various doses)

-

-

Drug Administration: Prepare the cFMS inhibitor in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in water for GW2580; formulated in chow for PLX3397).[11][15] Administer the inhibitor via the appropriate route (e.g., oral gavage, formulated in chow) at the specified dose and schedule.[9][15]

-

Efficacy Assessment: Continue treatment for a predetermined period (e.g., 21-28 days). Monitor tumor volume and body weight throughout the study.[17] At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, flow cytometry).[19]

-

Data Analysis: Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.

In Vitro Macrophage Polarization Assay

This protocol outlines a method to assess the effect of a cFMS inhibitor on macrophage polarization in vitro.

-

Isolation of Monocytes/Macrophages:

-

From Human Peripheral Blood: Isolate peripheral blood mononuclear cells (PBMCs) from buffy coats by density gradient centrifugation. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS).[21]

-

From Mouse Bone Marrow: Harvest bone marrow from the femur and tibia of mice. Differentiate bone marrow cells into bone marrow-derived macrophages (BMDMs) by culturing in medium supplemented with M-CSF for 6-7 days.[22]

-

-

Macrophage Seeding and Differentiation: Seed the isolated monocytes or BMDMs in a 96-well plate at a suitable density (e.g., 5,000 cells/well for human monocytes).[21] Culture in the presence of M-CSF to generate M0 macrophages.[21]

-

Polarization and Inhibitor Treatment:

-

To induce M2 polarization, treat the M0 macrophages with a cytokine cocktail of IL-4 and IL-10.[21]

-

Concurrently, treat the cells with the cFMS inhibitor at various concentrations or a vehicle control (e.g., DMSO).[8]

-

Include a positive control for inhibition of M2 polarization (e.g., tofacitinib).[21]

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[21]

-

Analysis of Polarization Markers:

-

ELISA: Harvest the culture supernatant and measure the concentration of M2-associated chemokines, such as CCL18.[21]

-

Flow Cytometry: Fix and stain the cells for M2 surface markers like CD206.[8][21]

-

RT-qPCR: Extract RNA from the cells and perform quantitative real-time PCR to analyze the expression of M2-related genes (e.g., Arg1, Fizz1) and M1-related genes (e.g., iNOS, TNFα).

-

-

Data Analysis: Quantify the changes in M2 marker expression in the inhibitor-treated groups compared to the control group to determine the effect of the cFMS inhibitor on macrophage polarization.

Mandatory Visualizations

cFMS (CSF1R) Signaling Pathway

Caption: cFMS/CSF1R signaling pathway and point of inhibition.

Experimental Workflow: In Vivo Tumor Growth Inhibition

Caption: Workflow for in vivo tumor growth inhibition studies.

Logical Relationship: Macrophage Polarization and cFMS Inhibition

Caption: cFMS inhibition disrupts M2 macrophage polarization.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | cFMS抑制剂 | MCE [medchemexpress.cn]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 13. PLX3397 treatment inhibits constitutive CSF1R-induced oncogenic ERK signaling, reduces tumor growth, and metastatic burden in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Early long-term administration of the CSF1R inhibitor PLX3397 ablates microglia and reduces accumulation of intraneuronal amyloid, neuritic plaque deposition and pre-fibrillar oligomers in 5XFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo tumor growth inhibition studies [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Tumor Growth Inhibition Assay [bio-protocol.org]

- 21. criver.com [criver.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Structure-Activity Relationship of cFMS Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the colony-stimulating factor 1 receptor (CSF1R), also known as cFMS, a critical target in drug discovery for various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders. We will delve into its signaling pathways, the structure-activity relationships (SAR) of its inhibitors, and the experimental protocols essential for their evaluation.

Introduction to cFMS (CSF1R)

The cFMS proto-oncogene encodes a receptor tyrosine kinase (RTK) that is the cell-surface receptor for macrophage colony-stimulating factor (M-CSF or CSF1) and Interleukin-34 (IL-34).[1] The binding of these ligands induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[1] This activation initiates a cascade of downstream signaling events that are crucial for the proliferation, survival, and differentiation of monocytes, macrophages, and osteoclasts.[2][3] Given the central role of macrophages in orchestrating inflammatory responses and modulating the tumor microenvironment, inhibiting cFMS activity has emerged as a promising therapeutic strategy.

The cFMS Signaling Pathway

Upon ligand-induced activation, the phosphorylated tyrosine residues on cFMS serve as docking sites for various SH2 domain-containing proteins, triggering multiple downstream signaling cascades.[2] The two major pathways activated are the RAS-RAF-MEK-ERK pathway, which primarily regulates cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[2][4] Understanding this network is fundamental for elucidating the mechanism of action of cFMS inhibitors.

Structure-Activity Relationship (SAR) of cFMS Inhibitors

The development of small-molecule cFMS inhibitors has been a major focus of medicinal chemistry. These inhibitors typically target the ATP-binding site of the kinase domain. Structural studies of ligand-protein complexes provide crucial information on the interactions that drive binding.[5] The SAR for these compounds is often explored by modifying a core chemical scaffold to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

Most kinase inhibitors are classified based on their binding to the "DFG-in" (active) or "DFG-out" (inactive) conformation of the kinase activation loop.

-

Type I Inhibitors: Bind to the active "DFG-in" conformation.

-

Type II Inhibitors: Bind to the inactive "DFG-out" conformation, often accessing an adjacent hydrophobic pocket, which can confer greater selectivity.[8]

Structural analyses have revealed that chemically diverse scaffolds can achieve inhibition by making similar key interactions with the cFMS active site.[5] A common strategy involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase (e.g., Cys666, Glu668), a critical interaction for anchoring the inhibitor. Modifications to other parts of the scaffold are then made to exploit other pockets within the active site to enhance potency and selectivity.[9]

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki).[10][11] The IC50 is the concentration of an inhibitor required to reduce an enzymatic reaction rate by 50% under specific assay conditions, while the Ki is a measure of the intrinsic binding affinity between the inhibitor and the enzyme.[11][12]

| Inhibitor | Chemical Scaffold | cFMS IC50 (nM) | Binding Mode | Key Interactions / SAR Insights |

| Pexidartinib | Aminopyridine | 10 | Type II | Interacts with the hinge region and the DFG-out conformation. The trifluoromethoxy group is crucial for potency. |

| JNJ-40346527 | Diaminopyrimidine | 14 | Type I | Forms hydrogen bonds with the hinge region. Modifications on the pyrimidine ring are explored to improve selectivity.[13] |

| GW2580 | Furan-2-carboxamide | 10 | Type I | The furan ring and amide linker are key for hinge binding. Substitutions on the terminal phenyl ring modulate potency and solubility.[13] |

| BPR1R024 | Quinoline | 2.5 | Type II | Designed to optimize drug-like properties and improve selectivity by targeting the DFG-out conformation.[9] |

Note: IC50 values can vary between different assay formats and conditions.

Experimental Protocols

Evaluating the efficacy and mechanism of cFMS inhibitors requires a series of robust biochemical and cell-based assays. The general workflow for kinase inhibitor discovery involves screening, hit-to-lead optimization, and preclinical testing.[14][15]

This protocol outlines a method to determine the in vitro potency (IC50) of compounds against the purified cFMS kinase domain. It measures the depletion of ATP, which correlates with kinase activity.

Materials:

-

Recombinant human cFMS kinase domain

-

ATP and appropriate kinase buffer

-

Poly-Glu-Tyr (4:1) substrate

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to achieve the desired final assay concentrations.

-

Enzyme/Substrate Mix: Prepare a master mix containing the cFMS enzyme and the Poly-Glu-Tyr substrate in the kinase buffer.

-

Assay Reaction: a. Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme). b. To initiate the reaction, add 5 µL of the enzyme/substrate mix to each well. c. Mix gently and incubate the plate at room temperature for 1 hour.

-

Signal Detection: a. Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. b. Incubate for 10 minutes at room temperature to allow the signal to stabilize. c. Measure the luminescence using a plate reader. The light signal is inversely proportional to the kinase activity.

-

Data Analysis: a. Normalize the data using the high and low controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

This protocol measures the ability of a compound to inhibit M-CSF-stimulated cFMS autophosphorylation in a cellular context.

Materials:

-

M-NFS-60 cells or other cells endogenously expressing cFMS.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Recombinant human M-CSF.

-

Test compounds dissolved in DMSO.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: Anti-phospho-cFMS (Tyr723) and Anti-total-cFMS.

-

ELISA plates or Western Blotting equipment.

Procedure:

-

Cell Culture: Culture M-NFS-60 cells according to standard protocols.

-

Serum Starvation: Prior to the assay, starve the cells in a low-serum medium for 4-6 hours to reduce basal receptor activation.

-

Compound Treatment: a. Resuspend the starved cells and plate them in a 96-well plate. b. Add the test compounds at various concentrations and incubate for 1-2 hours at 37°C.

-

Ligand Stimulation: Stimulate the cells by adding a pre-determined concentration of M-CSF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cells on ice using the lysis buffer.

-

Detection (ELISA method): a. Coat an ELISA plate with a capture antibody for total cFMS. b. Add the cell lysates to the wells and incubate. c. Wash the plate and add a detection antibody specific for phospho-cFMS (Tyr723). d. Use a secondary HRP-conjugated antibody and a colorimetric substrate to generate a signal. e. Read the absorbance and analyze the data to determine the IC50 for the inhibition of phosphorylation.

The Logic of SAR Optimization

The process of optimizing a lead compound is iterative. It involves synthesizing analogs with systematic structural modifications and evaluating their impact on potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This cycle of design, synthesis, and testing is the core of SAR studies.[6]

Conclusion

The rational design of cFMS inhibitors is a multidisciplinary effort that relies heavily on understanding the structure-activity relationships that govern inhibitor potency and selectivity. By combining structural biology, computational modeling, and robust biological assays, researchers can systematically optimize lead compounds into viable clinical candidates.[16][17] The protocols and data presented in this guide offer a foundational framework for professionals engaged in the discovery and development of novel cFMS-targeting therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insights from structural analysis of cFMS/inhibitor complexes: common interactions via three structurally dissimilar scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds [mdpi.com]

- 8. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. courses.edx.org [courses.edx.org]

- 12. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

- 13. Cancer-associated fibroblasts neutralize the anti-tumor effect of CSF1 receptor blockade by inducing PMN-MDSC infiltration of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reactionbiology.com [reactionbiology.com]

- 15. mdpi.com [mdpi.com]

- 16. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

Methodological & Application

Application Notes and Protocols for cFMS Receptor Inhibitor IV in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells.[1][2] Dysregulation of the cFMS signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a compelling target for therapeutic intervention.[3][4] cFMS Receptor Inhibitor IV is a potent and selective small molecule inhibitor of cFMS kinase activity, offering a valuable tool for in vitro studies aimed at elucidating the biological functions of cFMS and for preclinical drug development.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound is a cell-permeable furan carboxamide compound that functions as a potent inhibitor of cFMS tyrosine kinase.[5][6] It exerts its biological effects by binding to the ATP-binding pocket of the cFMS receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[1] The primary signaling pathways inhibited include the Phosphoinositide 3-Kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[6][7]

Product Information

| Property | Value | Reference |

| Product Name | This compound | [5] |

| Synonyms | CSF-1 Receptor Inhibitor IV, 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide | [6][8] |

| CAS Number | 959626-45-0 | [5][6] |

| Molecular Formula | C₂₂H₂₆N₄O₂ | [5][6] |

| Molecular Weight | 378.47 g/mol | [5][6] |

| IC₅₀ | 0.017 µM for cFMS | [9] |

| Solubility | DMSO: 31.25 mg/mL (82.57 mM) | [6] |

| Appearance | Solid | |

| Storage | Store at -20°C, protect from light. | [9] |

cFMS Signaling Pathway

The binding of the ligand, CSF-1 (or M-CSF), to the cFMS receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream cascades that regulate cellular responses.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 959626-45-0 | c-Fms | MOLNOVA [molnova.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | cFMS抑制剂 | MCE [medchemexpress.cn]

Application Notes: Protocol for Assessing Macrophage Polarization with cFMS Receptor Inhibitor IV

Introduction

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main subsets: the classically activated (M1) macrophages, which are pro-inflammatory and involved in host defense, and the alternatively activated (M2) macrophages, which are anti-inflammatory and contribute to tissue repair and remodeling.[1][2] An imbalance in M1/M2 polarization is associated with various diseases, including cancer and inflammatory disorders.[2]

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS, is a key regulator of macrophage survival, proliferation, and differentiation.[3][4] Its primary ligand, Macrophage Colony-Stimulating Factor (M-CSF or CSF-1), is crucial for the development of most tissue macrophages and is known to promote polarization towards an M2-like phenotype.[5][6][7] In pathological contexts like the tumor microenvironment, M-CSF signaling through cFMS can drive the accumulation of tumor-associated macrophages (TAMs) with an immunosuppressive M2 phenotype, which supports tumor growth and metastasis.[3][7]

cFMS Receptor Inhibitor IV is a small molecule designed to block the tyrosine kinase activity of the cFMS receptor.[8][9] By inhibiting this pathway, the inhibitor is expected to modulate macrophage polarization, potentially by depleting M2-like macrophages or reprogramming them towards a pro-inflammatory M1 state. These application notes provide a detailed protocol for researchers to assess the effect of this compound on macrophage polarization in vitro.

cFMS Signaling Pathway and Inhibitor Action

The diagram below illustrates the M-CSF/cFMS signaling axis and the mechanism of action for this compound. Binding of M-CSF induces receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/Akt that promote macrophage survival and M2 polarization.[3][7] The inhibitor blocks the ATP-binding site of the kinase domain, preventing this signaling cascade.

Caption: cFMS signaling pathway and point of inhibition.

Experimental Protocols

The following protocols outline the process for differentiating human monocytes into macrophages, treating them with this compound, polarizing them into M1 and M2 phenotypes, and analyzing the outcomes using qPCR and flow cytometry.

Experimental Workflow Overview

References

- 1. biocompare.com [biocompare.com]

- 2. Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage subsets and their role: co-relation with colony-stimulating factor-1 receptor and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage colony-stimulating factor and its role in the tumor microenvironment: novel therapeutic avenues and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CSF1R Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

Application Notes and Protocols for cFMS Receptor Inhibitor IV in a Neuroinflammation Animal Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases and central nervous system (CNS) injuries. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating the neuroinflammatory response. The colony-stimulating factor 1 receptor (cFMS or CSF1R) is a key regulator of microglial survival, proliferation, and activation.[1][2] Consequently, inhibition of cFMS signaling has emerged as a promising therapeutic strategy to modulate microglial activity and ameliorate detrimental neuroinflammation. This document provides detailed application notes and protocols for the use of a cFMS Receptor Inhibitor administered intravenously (IV) in a lipopolysaccharide (LPS)-induced neuroinflammation animal model.

Signaling Pathway of cFMS in Microglia

The binding of ligands, such as CSF-1 and IL-34, to the cFMS receptor on microglia initiates a downstream signaling cascade that is crucial for their homeostatic functions and inflammatory responses.[3] Upon activation, cFMS autophosphorylates and recruits various signaling molecules, leading to the activation of pathways such as PI3K/AKT and MAPK (ERK, JNK, p38). These pathways regulate microglial proliferation, survival, and the production of inflammatory mediators. In a neuroinflammatory context, dysregulated cFMS signaling can lead to excessive microglial activation and the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5]

References

- 1. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic changes in microglia in the mouse hippocampus during administration and withdrawal of the CSF1R inhibitor PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for cFMS signaling in HIV production by brain macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Microglia Ontology and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cFMS Receptor Inhibitor IV in the Inhibition of M2 Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes in response to microenvironmental cues. Classically activated (M1) macrophages are pro-inflammatory and play a role in host defense, while alternatively activated (M2) macrophages are involved in tissue repair, immune suppression, and tumor progression. The M2 polarization is largely driven by cytokines such as Interleukin-4 (IL-4) and Colony-Stimulating Factor 1 (CSF-1).

The CSF-1 receptor, also known as cFMS, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and polarization of macrophages.[1] Activation of the cFMS receptor by its ligand, CSF-1, triggers a signaling cascade that promotes the M2 phenotype.[2] Consequently, inhibiting the cFMS signaling pathway presents a promising therapeutic strategy to modulate macrophage function in various diseases, including cancer and inflammatory disorders.

cFMS Receptor Inhibitor IV is a potent small molecule inhibitor of the cFMS kinase with an IC50 of 0.017 μM.[3] These application notes provide an overview of its mechanism of action and detailed protocols for its use in inhibiting M2 macrophage polarization in vitro.

Mechanism of Action

This compound exerts its effects by competitively blocking the ATP-binding site of the cFMS kinase domain. This inhibition prevents the autophosphorylation of the receptor upon CSF-1 binding, thereby abrogating downstream signaling cascades. Key pathways inhibited include the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK pathways, which are crucial for the expression of genes associated with the M2 macrophage phenotype.[1] By blocking these signals, this compound effectively suppresses the differentiation and polarization of macrophages towards the M2 lineage.

Data Presentation

The following tables summarize the expected quantitative effects of cFMS inhibition on M2 macrophage markers. The data presented is derived from studies using potent and selective cFMS inhibitors, such as GW2580 and PLX3397, which are expected to have similar effects to this compound due to their shared mechanism of action.

Table 1: Effect of cFMS Inhibition on M2 Macrophage Surface Marker Expression

| Marker | Method | Cell Type | Treatment | Result |

| CD206 (Mannose Receptor) | Flow Cytometry | Mouse Peritoneal Macrophages | cFMS Inhibitor | Significant decrease in the percentage of CD206+ cells. |

| CD163 | Flow Cytometry | Human M2 Macrophages | PLX3397 | Significant decrease in CD163 expression. |

Table 2: Effect of cFMS Inhibition on M2 Macrophage Gene Expression

| Gene | Method | Cell Type | Treatment | Result |

| Arginase-1 (Arg1) | qPCR | Mouse Cardiac Macrophages | GW2580 | Significant decrease in mRNA expression. |

| Ym1 (Chi3l3) | qPCR | Mouse Peritoneal Macrophages | IL-4 + cFMS Inhibitor | Significant decrease in mRNA expression compared to IL-4 alone.[4] |

| Fizz1 (Retnla) | qPCR | Mouse Peritoneal Macrophages | IL-4 + cFMS Inhibitor | Significant decrease in mRNA expression compared to IL-4 alone.[4] |

Table 3: Effect of cFMS Inhibition on M2 Macrophage Cytokine Secretion

| Cytokine | Method | Cell Type | Treatment | Result |

| IL-10 | ELISA | Human M2 Macrophages | cFMS Inhibitor | Significant decrease in IL-10 secretion. |

| TGF-β | ELISA | Human M2 Macrophages | cFMS Inhibitor | Significant decrease in TGF-β secretion. |

Signaling Pathway

Caption: cFMS signaling pathway in M2 macrophage polarization.

Experimental Protocols

Protocol 1: In Vitro Differentiation and Polarization of Murine Bone Marrow-Derived Macrophages (BMDMs) and Inhibition by this compound

This protocol describes the isolation of bone marrow cells from mice, differentiation into M0 macrophages, and subsequent polarization to the M2 phenotype in the presence or absence of this compound.

Materials:

-

This compound (prepare a stock solution in DMSO)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

-

Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant mouse IL-4

-

Ficoll-Paque PLUS

-

ACK lysing buffer

-

Sterile PBS

-

70% Ethanol

Procedure:

-

Isolation of Bone Marrow Cells: a. Euthanize a 6-8 week old mouse by an approved method. b. Sterilize the hind legs with 70% ethanol. c. Isolate the femur and tibia and place them in sterile PBS on ice. d. In a sterile hood, cut the ends of the bones and flush the marrow with complete RPMI-1640 medium using a 25-gauge needle and syringe. e. Create a single-cell suspension by passing the marrow through a 70 µm cell strainer. f. Centrifuge the cells at 300 x g for 10 minutes at 4°C.

-

Differentiation to M0 Macrophages: a. Resuspend the cell pellet in complete RPMI-1640 medium containing 20 ng/mL of M-CSF. b. Plate the cells in non-tissue culture treated petri dishes at a density of 2 x 10^6 cells/mL. c. Incubate at 37°C in a 5% CO2 incubator for 7 days. d. On day 3, add fresh complete RPMI-1640 medium with 20 ng/mL M-CSF. e. On day 7, harvest the adherent M0 macrophages by gentle scraping or using a cell lifter after incubation with cold PBS.

-

M2 Polarization and Inhibition: a. Resuspend the M0 macrophages in complete RPMI-1640 medium and plate them in tissue culture plates at a density of 1 x 10^6 cells/mL. b. Allow the cells to adhere for 2-4 hours. c. Prepare the following treatment groups:

- Control (M0): Complete RPMI-1640 medium only.

- M2 Polarization: Complete RPMI-1640 medium with 20 ng/mL IL-4.

- M2 Polarization + Inhibitor: Complete RPMI-1640 medium with 20 ng/mL IL-4 and the desired concentration of this compound (e.g., titrate from 0.01 µM to 1 µM). Include a vehicle control (DMSO). d. Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis of M2 Polarization Markers: a. Flow Cytometry: Harvest the cells and stain for M2 surface markers such as CD206 and CD163. b. qPCR: Lyse the cells and extract RNA for quantitative real-time PCR analysis of M2-associated genes like Arg1, Ym1, and Fizz1. c. ELISA: Collect the culture supernatants to measure the secretion of M2-associated cytokines like IL-10 and TGF-β.

Protocol 2: Analysis of M2 Macrophage Gene Expression by Quantitative Real-Time PCR (qPCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (Arg1, Ym1, Fizz1, Il10) and a housekeeping gene (e.g., Gapdh)

Procedure:

-

RNA Extraction: Extract total RNA from the treated macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (10 µM each), and cDNA template. b. Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min). c. Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene and the M2 polarization control group.

Protocol 3: Analysis of M2 Macrophage Surface Markers by Flow Cytometry

Materials:

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against mouse CD11b, F4/80, CD206, and CD163.

-

Isotype control antibodies.

Procedure:

-

Harvest the treated macrophages and wash them with cold FACS buffer.

-

Resuspend the cells in FACS buffer and count them.

-

Block non-specific antibody binding by incubating the cells with Fc block for 10-15 minutes on ice.

-

Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the recommended dilutions and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Experimental Workflow

Caption: Workflow for inhibiting M2 macrophage polarization.

Troubleshooting

-

Low cell viability: Ensure sterile technique during cell isolation and culture. Check the quality of reagents and optimize the concentration of this compound, as high concentrations may be cytotoxic.

-

Inefficient M2 polarization: Verify the bioactivity of the recombinant IL-4. Ensure optimal cell density during polarization.

-

High background in flow cytometry: Optimize antibody concentrations and include appropriate isotype controls. Ensure proper blocking of Fc receptors.

-

Variability in qPCR results: Use high-quality RNA and ensure consistent cDNA synthesis. Design and validate primers for specificity and efficiency.

Conclusion

This compound is a valuable tool for studying the role of cFMS signaling in macrophage biology. By effectively inhibiting the polarization of macrophages towards the M2 phenotype, this inhibitor can be utilized in a variety of in vitro and in vivo models to investigate the therapeutic potential of modulating macrophage function in disease. The protocols provided here offer a framework for researchers to incorporate this inhibitor into their studies. It is recommended to perform dose-response experiments to determine the optimal concentration of the inhibitor for specific cell types and experimental conditions.

References

- 1. Withholding of M-CSF Supplement Reprograms Macrophages to M2-Like via Endogenous CSF-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | cFMS抑制剂 | MCE [medchemexpress.cn]

- 4. researchgate.net [researchgate.net]

Application of cFMS Receptor Inhibitor IV in Cancer Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The colony-stimulating factor 1 receptor (cFMS or CSF1R) is a receptor tyrosine kinase that plays a crucial role in the development and function of macrophages.[1] In the tumor microenvironment (TME), signaling through cFMS, primarily by its ligand CSF-1, promotes the differentiation of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype.[2][3] These M2-polarized TAMs contribute to tumor progression, angiogenesis, and metastasis while suppressing the anti-tumor activity of cytotoxic T cells.[1][2] Inhibition of the cFMS signaling pathway has emerged as a promising strategy in cancer immunotherapy to deplete or repolarize TAMs, thereby restoring anti-tumor immunity.[1] This document provides detailed application notes and protocols for the use of a representative cFMS Receptor Inhibitor IV in cancer immunotherapy research.

Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the cFMS tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular kinase domain, the inhibitor blocks the autophosphorylation and activation of cFMS induced by CSF-1.[4] This inhibition disrupts the downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are essential for the survival, proliferation, and differentiation of macrophages.[1][5] The ultimate effect in the TME is a reduction in the number of immunosuppressive M2-like TAMs and a potential shift towards a pro-inflammatory M1-like phenotype, which can enhance anti-tumor immune responses.[6]

Data Presentation

In Vitro Efficacy:

The following table summarizes the in vitro inhibitory activity of representative cFMS inhibitors against their target kinase and their effect on cell proliferation.

| Compound Name | Target | IC50 (nM) | Cell Line | Assay Type | Reference |

| GW2580 | cFMS (CSF1R) | 30 | M-NFS-60 (murine myeloid) | Cell Proliferation | [7] |

| cFMS (CSF1R) | 52.4 ± 6.1 | - | Kinase Assay | [8] | |

| CSF1R phosphorylation | ~10 | RAW264.7 (murine macrophage) | Western Blot | [2] | |

| Pexidartinib (PLX3397) | cFMS (CSF1R) | - | BMDM-CSF-1, BMDM-LM8, BMDM-NFSa | Cell Viability | [9] |

| BPR1R024 | CSF1R | 0.53 | - | Kinase Assay | [10] |

| This compound (Compound 42) | cFMS | 17 | - | Kinase Assay | [11] |

In Vivo Efficacy:

The table below outlines the in vivo anti-tumor efficacy of representative cFMS inhibitors in various preclinical cancer models.

| Compound Name | Cancer Model | Dosing Regimen | Key Findings | Reference |

| GW2580 | M-NFS-60 tumor xenograft (mice) | 80 mg/kg, twice daily (oral) | Complete blockade of tumor growth. | [7][12] |

| Pexidartinib (PLX3397) | Sarcoma xenograft (mice) | High-dose | Significantly decreased density of dTomato+ tumor cells. | [9] |

| Orthotopic hepatocellular carcinoma (mice) | - | Significantly prolonged survival time of tumor-bearing mice. | [13] | |

| Unnamed CSF-1R Inhibitor | MC38 (colorectal), 4T1 & EMT6 (breast) cancer models | - | Tumor growth inhibition of up to 59%. Enhanced anti-tumor activity in combination with anti-PD-1 therapy. | [6][14] |

Signaling Pathway

The following diagram illustrates the cFMS signaling pathway and the point of intervention by this compound.

Caption: The cFMS signaling pathway is activated by CSF-1, leading to macrophage survival and proliferation. This compound blocks this pathway.

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to an M2 phenotype and subsequent treatment with a cFMS inhibitor to assess repolarization.

Materials:

-

Bone marrow cells from mice

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant murine M-CSF

-

Recombinant murine IL-4

-

This compound

-

Flow cytometry antibodies: anti-CD11b, anti-F4/80, anti-CD80, anti-CD206

-

6-well plates

Protocol:

-

BMDM Differentiation:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in DMEM with 20 ng/mL M-CSF for 7 days to differentiate them into M0 macrophages. Replenish the media every 2-3 days.[15]

-

-

M2 Polarization:

-

After 7 days, replace the medium with fresh DMEM containing 20 ng/mL IL-4 to polarize the macrophages towards an M2 phenotype.[15]

-

Incubate for 24-48 hours.

-

-

Inhibitor Treatment:

-

Treat the M2-polarized macrophages with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate for another 48 hours.

-

-

Flow Cytometry Analysis:

Caption: Workflow for in vitro macrophage polarization and analysis of cFMS inhibitor effects.

In Vivo Murine Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6)

-

Murine cancer cell line (e.g., MC38 colorectal carcinoma)

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

-

Flow cytometry antibodies for immune cell profiling

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in PBS) into the flank of the mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

-

Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound orally (e.g., 80 mg/kg, twice daily) to the treatment group.[12] Administer the vehicle to the control group.

-

Monitor tumor growth by measuring with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors and weigh them.

-

Process a portion of the tumor tissue to create a single-cell suspension for flow cytometry analysis of tumor-infiltrating immune cells (e.g., TAMs, T cells).[16]

-

Caption: General workflow for an in vivo study evaluating a cFMS inhibitor.

Conclusion

This compound represents a valuable tool for investigating the role of TAMs in cancer progression and for exploring novel cancer immunotherapy strategies. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and modulating the tumor immune microenvironment. The ability of these inhibitors to deplete or repolarize TAMs holds significant promise for combination therapies with other immunomodulatory agents, such as checkpoint inhibitors, to achieve more durable anti-tumor responses.

References

- 1. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Sustained inhibition of CSF1R signaling augments antitumor immunity through inhibiting tumor-associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. apexbt.com [apexbt.com]

- 8. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mithra reports promising antitumor activity with CSF-1R inhibitors in preclinical cancer models | BioWorld [bioworld.com]

- 15. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CSF1/CSF1R Blockade Reprograms Tumor-Infiltrating Macrophages and Improves Response to T Cell Checkpoint Immunotherapy in Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of p-CSF1R Inhibition by cFMS Receptor Inhibitor IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-fms proto-oncogene, is a critical regulator of the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells.[1][2] Upon binding of its ligands, CSF-1 or IL-34, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues.[1][3] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MEK/ERK pathways, which are crucial for mediating the biological effects of CSF-1R activation.[4][5] Aberrant CSF-1R signaling has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases, making it a promising therapeutic target.[4]

cFMS Receptor Inhibitor IV is a potent small molecule inhibitor of the CSF-1R tyrosine kinase with a reported IC50 of 0.017 µM.[6] By blocking the kinase activity, this inhibitor prevents the autophosphorylation of the receptor, thereby abrogating downstream signaling. Western blotting is a widely used and effective method to qualitatively and quantitatively assess the phosphorylation status of CSF-1R and, consequently, the efficacy of inhibitors like this compound. This document provides a detailed protocol for performing a Western blot to measure the inhibition of CSF-1R phosphorylation.

CSF1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF-1R triggers the dimerization of the receptor and the subsequent autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell proliferation, survival, and differentiation.[5][7]

Caption: CSF1R Signaling Pathway and Point of Inhibition.

Quantitative Data Summary

The following table provides illustrative data on the dose-dependent inhibition of CSF-1R phosphorylation by this compound in a macrophage cell line (e.g., RAW 264.7) stimulated with CSF-1. Data is represented as the percentage of phosphorylated CSF-1R (p-CSF1R) relative to the total CSF-1R, normalized to the stimulated control.

| This compound (µM) | p-CSF1R / Total CSF1R Ratio (Normalized) | Percent Inhibition (%) |

| 0 (Unstimulated Control) | 0.1 | N/A |

| 0 (Stimulated Control) | 1.0 | 0 |

| 0.01 | 0.6 | 40 |

| 0.05 | 0.25 | 75 |

| 0.1 | 0.1 | 90 |

| 0.5 | 0.05 | 95 |

| 1.0 | < 0.01 | > 99 |

Note: This data is representative and should be confirmed experimentally.

Experimental Protocols

Materials

-

Cell Line: Macrophage cell line expressing CSF-1R (e.g., RAW 264.7, bone marrow-derived macrophages).

-

Reagents:

-

This compound (dissolved in DMSO)

-

Recombinant murine or human CSF-1

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

Tris-Glycine SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-CSF1R (e.g., Tyr723 or Tyr809)

-

Rabbit or mouse anti-total-CSF1R

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

-

Equipment:

-

Cell culture incubator

-

Microcentrifuge

-

Gel electrophoresis apparatus

-

Western blot transfer system

-

Imaging system for chemiluminescence detection

-

Experimental Workflow

The overall workflow involves cell culture and treatment, sample preparation, protein quantification, gel electrophoresis, protein transfer, antibody incubation, and signal detection and analysis.

Caption: Experimental Workflow for Western Blot Analysis.

Detailed Protocol

-

Cell Culture and Treatment:

-

Seed macrophage cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

Once the desired confluency is reached, serum-starve the cells for 4-6 hours in a serum-free medium to reduce basal receptor phosphorylation.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

Stimulate the cells with CSF-1 (e.g., 50 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

-

-

Sample Preparation:

-

Immediately after stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Gel Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of a Tris-Glycine SDS-PAGE gel. Include a protein ladder.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Antibody Incubation and Detection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-CSF1R (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for Total CSF1R and Loading Control):

-

After imaging for p-CSF1R, the membrane can be stripped of the antibodies using a mild stripping buffer.

-

Wash the membrane thoroughly and re-block as in step 6.1.

-

Incubate with the primary antibody against total CSF-1R, followed by the appropriate secondary antibody and detection.

-

Repeat the stripping and re-probing process for the loading control (e.g., β-actin).

-

-

Data Analysis:

-

Quantify the band intensities for p-CSF1R, total CSF1R, and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the p-CSF1R signal to the total CSF1R signal for each sample.

-

Further normalize this ratio to the loading control to account for any loading inaccuracies.

-

Calculate the percentage inhibition by comparing the normalized p-CSF1R signal in the inhibitor-treated samples to the stimulated control.

-

Conclusion

This detailed protocol provides a robust framework for assessing the inhibitory effect of this compound on CSF-1R phosphorylation. Careful attention to sample preparation, particularly the use of phosphatase inhibitors, and optimization of antibody concentrations are crucial for obtaining reliable and reproducible results. The provided diagrams and data table serve as valuable resources for understanding the underlying biology and for planning and interpreting experiments aimed at characterizing CSF-1R inhibitors.

References

- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]

- 2. CSF-1R/M-CSF-R Antibody | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Flow Cytometry Analysis of Microglia Following cFMS Receptor Inhibitor IV Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in brain homeostasis and pathology. Their survival, proliferation, and activation are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as cFMS. Inhibition of this receptor using small molecule inhibitors provides a powerful tool to study the function of microglia by depleting them from the CNS. This document provides detailed application notes and protocols for the analysis of microglia by flow cytometry following treatment with a cFMS Receptor Inhibitor, exemplified by compounds similar to PLX3397 or GW2580.

The cFMS receptor is a receptor tyrosine kinase that, upon binding its ligands CSF-1 or IL-34, initiates downstream signaling cascades that regulate microglial functions.[1][2][3] Inhibition of cFMS signaling leads to the depletion of microglia, offering a therapeutic strategy for various neurological disorders where microglial activation is detrimental.[4][5][6] Flow cytometry is an essential technique for quantifying the extent of microglial depletion and characterizing the phenotype of any remaining or repopulating microglia.[7]

Mechanism of Action of cFMS Inhibitors

cFMS Receptor Inhibitor IV is a potent and selective small molecule that targets the ATP-binding site of the CSF-1R kinase domain. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways essential for microglial survival and proliferation. The interruption of this signaling cascade ultimately leads to apoptosis and a significant reduction in the microglial population within the CNS.

Experimental Protocols

I. In Vivo Treatment with this compound

This protocol describes the oral administration of a cFMS inhibitor to mice to achieve microglial depletion.

Materials:

-

This compound

-

Vehicle (e.g., formulated chow, drinking water, or gavage vehicle)

-

Experimental animals (e.g., C57BL/6J mice)

Procedure:

-

Dosing and Administration: The inhibitor can be administered through formulated chow, in drinking water, or via oral gavage. Dosing regimens for similar compounds like PLX3397 often range from 75 ppm to 600 ppm in chow, administered for 7 to 21 days to achieve significant microglial depletion.[4][8][9] For oral gavage, a typical dose for a compound like GW2580 might be around 80 mg/kg/day.[10] The optimal dose and duration for "this compound" should be determined empirically.

-

Treatment Duration: A treatment period of 7 to 21 days is generally sufficient to achieve substantial microglial depletion.[4][9] Shorter durations may result in partial depletion, while longer treatments can achieve near-complete elimination.

-

Control Group: A control group receiving the vehicle alone must be included in the experimental design.

-

Post-Treatment: Following the treatment period, animals are euthanized, and brain tissue is harvested for microglia isolation and analysis.

II. Microglia Isolation from Adult Mouse Brain

This protocol outlines the procedure for obtaining a single-cell suspension from brain tissue suitable for flow cytometry.

Materials:

-

Adult mouse brain

-

Hank's Balanced Salt Solution (HBSS), ice-cold

-

Enzymatic digestion solution (e.g., Accutase, or a solution containing papain and DNase I)[11]

-

Myelin removal solution (e.g., 30% Percoll solution)[11][12]

-

70 µm and 40 µm cell strainers

-

FACS buffer (e.g., PBS with 2% FBS and 2 mM EDTA)

Procedure:

-

Brain Harvest: Euthanize the mouse and perfuse with ice-cold HBSS to remove blood from the brain vasculature. Dissect the brain and place it in ice-cold HBSS.

-

Tissue Dissociation: Mince the brain tissue into small pieces using a sterile scalpel. Transfer the tissue to a tube containing the enzymatic digestion solution and incubate according to the manufacturer's instructions (e.g., 37°C for 20-30 minutes with gentle agitation).

-

Mechanical Dissociation: Gently triturate the digested tissue using a pipette to create a single-cell suspension.

-

Myelin Removal: Pass the cell suspension through a 70 µm cell strainer. Centrifuge the suspension, remove the supernatant, and resuspend the cell pellet in a 30% Percoll solution. Centrifuge at 950 x g for 20 minutes at 18°C. The myelin will form a layer on top, and the cell pellet will be at the bottom.

-

Cell Collection: Carefully aspirate the supernatant and the myelin layer. Resuspend the cell pellet in FACS buffer.

-

Final Filtration: Pass the cell suspension through a 40 µm cell strainer to remove any remaining clumps. Keep the cells on ice.

III. Flow Cytometry Staining and Analysis

This protocol details the staining of isolated microglia for flow cytometric analysis.

Materials:

-

Isolated single-cell suspension from the brain

-

Fc block (e.g., anti-CD16/32 antibody)

-

Fluorescently conjugated antibodies (see Table 2 for a recommended panel)

-

Live/dead stain (e.g., 7-AAD, DAPI)

-

FACS buffer

-

Flow cytometer

Procedure:

-

Cell Counting: Determine the cell concentration of the single-cell suspension.

-

Fc Receptor Blocking: Aliquot approximately 1-2 x 10^6 cells per tube. Add Fc block to each sample and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.

-

Surface Staining: Add the cocktail of fluorescently conjugated antibodies to the cells and incubate on ice in the dark for 30 minutes.

-

Washing: Wash the cells with FACS buffer by centrifuging at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

Live/Dead Staining: Resuspend the cell pellet in FACS buffer containing a live/dead stain and incubate for 5-10 minutes on ice in the dark.

-

Final Wash and Resuspension: Wash the cells once more with FACS buffer and resuspend in an appropriate volume for flow cytometry analysis.

-

Data Acquisition: Acquire the data on a flow cytometer. Be sure to include single-stain controls for compensation.

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis after treatment with a cFMS inhibitor.

Table 1: Expected Effects of this compound on Microglia Population

| Treatment Group | Duration | Expected Microglia Depletion (%) | Notes |

| Vehicle Control | 21 days | 0% | Baseline microglia population. |

| cFMS Inhibitor IV (Low Dose) | 21 days | 30-50% | Partial depletion may be observed. |

| cFMS Inhibitor IV (High Dose) | 21 days | >90% | Near-complete depletion is expected.[4] |

Table 2: Flow Cytometry Antibody Panel for Microglia Analysis

| Marker | Fluorochrome | Cell Population/Function | Expected Change with cFMS Inhibition |

| CD45 | PE-Cy7 | Distinguishes microglia (CD45^low) from infiltrating macrophages (CD45^high).[13] | The CD45^low population will be significantly reduced. |

| CD11b | APC | General myeloid and microglia marker.[13] | The CD11b+/CD45^low population will be depleted. |

| TMEM119 | FITC | Specific marker for homeostatic microglia.[14][15] | The TMEM119+ population will be significantly reduced. |

| CD68 | PE | Marker for activated, phagocytic microglia.[13][16] | Expression may be altered in remaining microglia. |

| CD86 | BV421 | Marker for M1-like pro-inflammatory microglia.[13] | Expression may be altered in remaining microglia. |

| CD206 | PerCP-Cy5.5 | Marker for M2-like anti-inflammatory microglia.[13][16] | Expression may be altered in remaining microglia. |

| 7-AAD | - | Live/dead cell discrimination. | Used to exclude dead cells from analysis. |

Visualization of Pathways and Workflows

Caption: cFMS signaling pathway and the point of inhibition.

Caption: Experimental workflow for flow cytometry analysis.

Caption: Flow cytometry gating strategy for microglia identification.

References

- 1. Evidence for cFMS signaling in HIV production by brain macrophages and microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for cFMS signaling in HIV production by brain macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Differential regulation of microglial states by colony stimulating factors [frontiersin.org]

- 4. Depletion of microglia with PLX3397 attenuates MK-801-induced hyperactivity associated with regulating inflammation-related genes in the brain - PMC [pmc.ncbi.nlm.nih.gov]